5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide
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Overview
Description
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a morpholinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxyaniline, which is then subjected to acylation to form 4-methoxyacetanilide. This intermediate is further reacted with 2-chlorobenzoyl chloride in the presence of a base to yield 5-amino-N-(4-methoxyphenyl)-2-chlorobenzamide. Finally, the chlorobenzamide is treated with morpholine to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of 5-hydroxy-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide.
Reduction: Formation of 5-amino-N-(4-hydroxyphenyl)-2-morpholin-4-ylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-phenyl-2-morpholin-4-ylbenzamide
- 5-amino-N-(4-hydroxyphenyl)-2-morpholin-4-ylbenzamide
- 5-amino-N-(4-chlorophenyl)-2-morpholin-4-ylbenzamide
Uniqueness
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds .
Properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-5-3-14(4-6-15)20-18(22)16-12-13(19)2-7-17(16)21-8-10-24-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCCFMBNFNNEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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